Methyl Cyclohex-2-ene-1-carboxylate
Overview
Description
Methyl Cyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2. It is a carboxylic ester derived from cyclohexene, characterized by a six-membered ring with a double bond and a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl Cyclohex-2-ene-1-carboxylate is a carboxylic ester . It has been found to interact with bacterial carboxylesterase (CarEst3), which was identified by genome mining . CarEst3 has been shown to efficiently hydrolyze racemic this compound .
Mode of Action
The interaction of this compound with CarEst3 results in the hydrolysis of the compound . This process is efficient and displays a high substrate tolerance .
Biochemical Pathways
The hydrolysis of this compound by CarEst3 leads to the synthesis of (S)-CHCM . This process is part of a larger biochemical pathway that involves the transformation of various compounds.
Result of Action
The hydrolysis of this compound by CarEst3 results in the synthesis of (S)-CHCM . This product can be used in further biochemical reactions.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of its hydrolysis by CarEst3 can be affected by factors such as temperature and pH . Additionally, the stability of the compound can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Cyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohex-2-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl Cyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Cyclohex-2-ene-1-carboxylic acid.
Reduction: Cyclohex-2-ene-1-methanol.
Substitution: Depending on the nucleophile, products such as cyclohex-2-ene-1-amine, cyclohex-2-ene-1-thiol, etc..
Scientific Research Applications
Methyl Cyclohex-2-ene-1-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl Cyclohex-3-ene-1-carboxylate: Similar structure but with the double bond at a different position.
Cyclohex-2-ene-1-carboxylic acid: The acid form of the ester.
Cyclohex-2-ene-1-methanol: The alcohol form obtained by reduction of the ester.
Uniqueness
Methyl Cyclohex-2-ene-1-carboxylate is unique due to its specific structural features, including the position of the double bond and the ester group. These features influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl cyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVHTVRTQUBZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451592 | |
Record name | Methyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25662-37-7 | |
Record name | Methyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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